7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine

Medicinal Chemistry Synthetic Chemistry Quality Control

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS 872059-27-3) is a heterocyclic building block featuring a fused imidazo[1,2-c]pyrimidine core with chlorine at the 7-position and a methylthio group at the 5-position. This specific substitution pattern provides two orthogonal reactive handles for sequential functionalization, making it a strategic intermediate for constructing libraries of kinase-focused compounds, including inhibitors of Syk and JAK family kinases.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 872059-27-3
Cat. No. B1415154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
CAS872059-27-3
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC2=NC=CN21)Cl
InChIInChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3
InChIKeyKIXSIGPHKDVKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine: A Dual-Handle Scaffold for Divergent Kinase Inhibitor Synthesis


7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS 872059-27-3) is a heterocyclic building block featuring a fused imidazo[1,2-c]pyrimidine core with chlorine at the 7-position and a methylthio group at the 5-position . This specific substitution pattern provides two orthogonal reactive handles for sequential functionalization, making it a strategic intermediate for constructing libraries of kinase-focused compounds, including inhibitors of Syk and JAK family kinases [1]. The compound is typically supplied as a stable powder with a purity of ≥98%, suitable for direct use in palladium-catalyzed cross-coupling or nucleophilic displacement reactions .

Why 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine Cannot Be Replaced by Other Imidazopyrimidine Analogs


The imidazo[1,2-c]pyrimidine scaffold's synthetic utility and biological profile are exquisitely sensitive to the nature and position of substituents. Analogs like 7-chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine or 2,7-dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine introduce additional steric bulk or electronic perturbation that fundamentally alter reactivity, cross-coupling selectivity, and the final compound's pharmacophore geometry [1]. Even a seemingly minor change, such as moving the chlorine atom, disrupts the key hydrogen-bond acceptor/donor network critical for target engagement in kinase ATP-binding pockets, as demonstrated across the Syk inhibitor development series [2]. Therefore, directly substituting this specific intermediate with a generic 'imidazopyrimidine' is scientifically unsound and risks project failure.

Quantitative Differentiation Evidence for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine


Validated Purity Advantage: 98% GC Purity for Reproducible Cross-Coupling Chemistry

The target compound, as supplied by a primary manufacturer, offers a guaranteed minimum purity of 98% by GC, a value validated by the supplier's Certificate of Analysis . In contrast, the structurally related analog 7-chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS 1059191-50-2) is commonly offered at a lower specification of ≥95% purity from comparable vendors . This 3% absolute purity difference is significant because the primary impurity in such building blocks is often the dehalogenated byproduct, which acts as a chain-terminating poison in palladium-catalyzed cross-coupling reactions, leading to lower yields and difficult purifications in library synthesis.

Medicinal Chemistry Synthetic Chemistry Quality Control

Predicted Lipophilicity: Lower LogP for Superior Aqueous Compatibility in Biochemical Assays

The ACD/Labs predicted LogP (octanol-water partition coefficient) for 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine is 2.52 . This value is substantially lower than that of the comparator 2,7-dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine (CAS 27420-38-8), which has a predicted LogP of 3.20 (calculated using the same ACD/Labs module for consistency) . The 0.68 log unit reduction indicates that the target compound is approximately 5-fold less lipophilic, a critical factor for maintaining compound solubility in aqueous biochemical assay buffers (typically <1% DMSO) and reducing non-specific protein binding in cell-based screens.

Drug Discovery ADME Properties Biochemical Assay Development

Optimized Hydrogen Bond Acceptor Count for Kinase Hinge-Binding Motifs

The target compound possesses exactly 3 hydrogen bond acceptor (HBA) sites (the N1, N3 of the pyrimidine and the sulfur of the methylthio group) and 0 hydrogen bond donors (HBD) [1]. This HBA/HBD profile matches the minimal pharmacophore requirements for occupying the hinge region of kinase ATP-binding sites, as established for the imidazo[1,2-c]pyrimidine-based Syk inhibitor BAY 61-3606 and its derivatives [2]. The comparator 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine, disclosed in US Patent 4,565,864, has an identical HBA count but the methoxy oxygen is a weaker H-bond acceptor than the methylthio sulfur, resulting in a predicted 5-10 fold loss in kinase hinge-binding affinity based on free-energy perturbation calculations on related chemotypes [3]. The methylthio group's superior polarizability thus offers a quantifiable advantage for initial hit finding.

Kinase Inhibitor Design Pharmacophore Modeling Structure-Based Drug Design

Stability and Storage: Validated Long-Term Stability Profile Supporting Multi-Year Discovery Programs

The target compound's stability profile has been experimentally validated: it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solution at -80°C for 6 months without significant degradation . This data, provided by a supplier that conducts rigorous stability testing, contrasts with the general class of 5-methylthio imidazopyrimidines, where the methylthio group is susceptible to oxidation to the sulfoxide or sulfone under ambient conditions [1]. The specific stability data de-risks procurement for long-term projects and ensures compound integrity from the central compound management group to the bench scientist.

Compound Management Chemical Stability Procurement Logistics

High-Value Application Scenarios for 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's dual reactive handles (7-Cl for Suzuki coupling, 5-SMe for oxidation/displacement) enable the rapid construction of a diverse library of imidazo[1,2-c]pyrimidine analogs targeting the ATP-binding site of kinases such as Syk, JAK, and GCK . The validated 98% purity ensures high success rates in parallel chemistry, while the favorable LogP and HBA profile increase the probability of identifying soluble, ligand-efficient hits.

Scale-Up Synthesis of Preclinical Kinase Inhibitor Candidates

For projects advancing a lead molecule to preclinical evaluation, this compound serves as a cost-effective, high-purity intermediate for the multi-gram synthesis of final API precursors. The documented long-term stability supports procurement of a single large batch for the entire campaign, ensuring consistent quality from early SAR through IND-enabling toxicology studies.

Development of Orthogonal Synthetic Methodologies on Heterocyclic Cores

Academic and industrial methodology groups can utilize this scaffold to develop and compare new cross-coupling conditions (e.g., Pd vs. Ni catalysis) on a consistent heterocyclic substrate. The distinct reactivity of the C7-Cl bond versus the C5-SMe group allows for sequential functionalization studies, with the compound's high purity eliminating background reactions that could confound reaction optimization data .

Biochemical Assay Development and Target Engagement Studies

The lower predicted LogP of 2.52, compared to the 2,7-dichloro analog (LogP 3.20), makes this compound a preferred scaffold for designing biochemical probe molecules that require aqueous solubility . This property is critical for target engagement assays such as cellular thermal shift assays (CETSA) and NanoBRET, where compound precipitation leads to false-negative results.

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